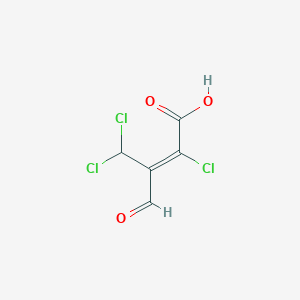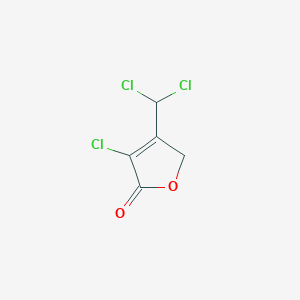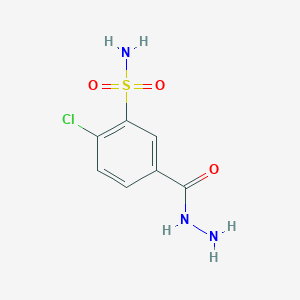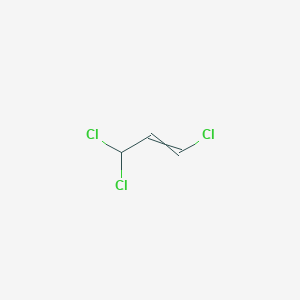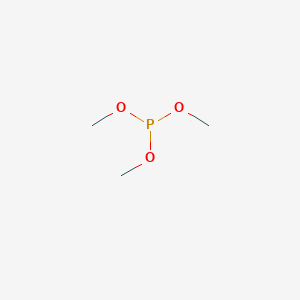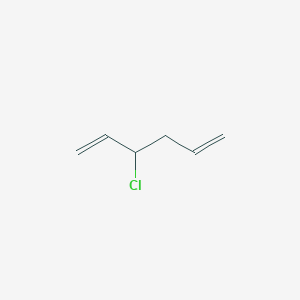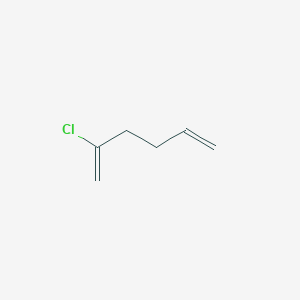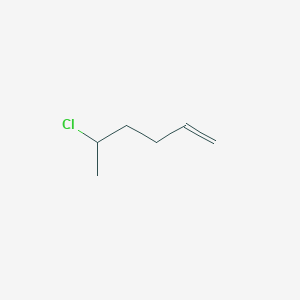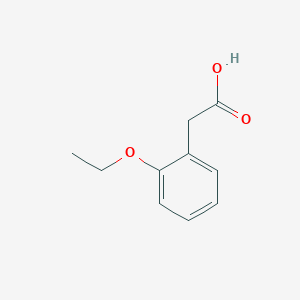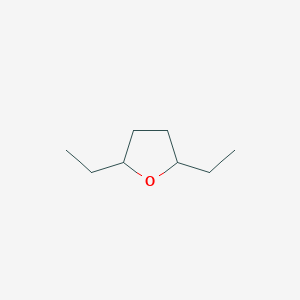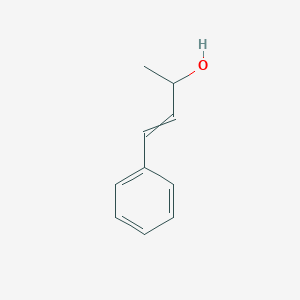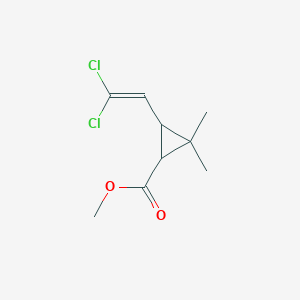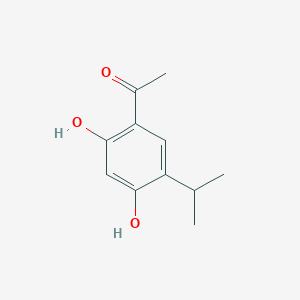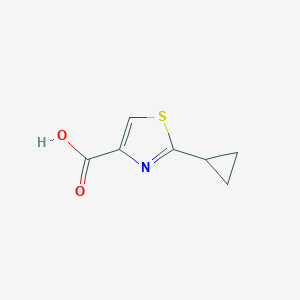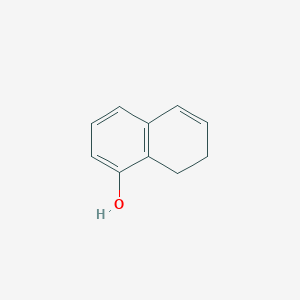
1-Naphthalenol, 7,8-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 7,8-dihydro- is a chemical compound that originates from naphthalene, the primary constituent of mothballs . As with other variations of naphthalene, it is a polycyclic aromatic hydrocarbon. The 7,8-dihydro- specification refers to the two added hydrogen atoms on the 7th and 8th carbon in the naphthalene structure .
Molecular Structure Analysis
The molecular structure of 1-Naphthalenol, 7,8-dihydro- is characterized by the presence of a naphthalene core with two added hydrogen atoms on the 7th and 8th carbon . The molecular formula is C10H10O .Physical and Chemical Properties Analysis
The molecular weight of 1-Naphthalenol, 7,8-dihydro- is 146.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is characterized by a topological polar surface area of 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation Against Cancer Cells
Research by Zhang et al. (2015) involved the synthesis of several derivatives of (1S)-1,2-dihydro-1-naphthalenol and evaluated them against the human pancreatic adenocarcinoma cell line PANC-1 under different conditions. One derivative, the tert-butyldiphenylsilyl protected homoallylic alcohol (S)-8, displayed selective cytotoxicity against PANC-1 cells under nutrient-deprived conditions, suggesting its potential as a lead structure for designing anti-pancreatic cancer agents (Zhang et al., 2015).
Structural Chemistry and Phosphenium Formation
Kilian et al. (2006) investigated the special peri-geometry of rigid naphthalene-1,8-diyl backbone in the formation of phosphenium, leading to the discovery of triphosphenium iodide and other complex products featuring the 1,2-dihydro-1,2-diphosphaacenaphthylene motif. This study highlights the intricate structural possibilities and reactivities provided by the naphthalene framework (Kilian et al., 2006).
Applications in Material and Supramolecular Science
Bhosale et al. (2016) and (2008) have explored the wide-ranging applications of naphthalene diimides (NDIs), including their use in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, catalysis, and potential medicinal applications. NDIs have shown promise in areas such as artificial photosynthesis and solar cell technology, underscoring their versatility and potential for future innovations (Bhosale et al., 2016); (Bhosale et al., 2008).
Antitubercular Agents
Kantevari et al. (2011) achieved the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, demonstrating significant antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of naphthalene derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Environmental Biotechnology
Di Gennaro et al. (2006) optimized the process parameters for the bioconversion of naphthalene to its 1,2-dihydro-1,2-dihydroxy derivative using Pseudomonas fluorescens N3 dioxygenase. This study contributes to the field of environmental biotechnology by enhancing the efficiency of naphthalene degradation, which is crucial for the bioremediation of contaminated sites (Di Gennaro et al., 2006).
Safety and Hazards
Safety data sheets suggest that 1-Naphthalenol, 7,8-dihydro- should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure, immediate medical attention is advised .
Zukünftige Richtungen
While specific future directions for 1-Naphthalenol, 7,8-dihydro- are not mentioned in the search results, it’s worth noting that naphthalene derivatives have diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, suggesting potential future applications in these fields .
Wirkmechanismus
Mode of Action
It’s known that many naphthoquinones, a class of compounds to which 7,8-dihydronaphthalen-1-ol belongs, interact with cellular targets and induce changes through redox reactions .
Biochemical Pathways
Naphthoquinones are known to interfere with mitochondrial function, leading to the generation of reactive oxygen species (ROS), which can affect various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Naphthoquinones are known to induce oxidative stress in cells, which can lead to various cellular responses, including apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 7,8-dihydronaphthalen-1-ol. Specific studies on these aspects are lacking .
Biochemische Analyse
Biochemical Properties
The compound is used as a reference standard in pharmaceutical testing , suggesting it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its use in pharmaceutical testing , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
7,8-dihydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNUOUOMYPMVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51927-48-1 |
Source


|
| Record name | 7,8-Dihydronaphthalen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051927481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-DIHYDRONAPHTHALEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8M711A3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
